molecular formula C17H20N2O3S B2404838 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea CAS No. 2034341-02-9

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea

Cat. No.: B2404838
CAS No.: 2034341-02-9
M. Wt: 332.42
InChI Key: XPJFIXZIPVRMPN-UHFFFAOYSA-N
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Description

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Acetyl Group: The acetyl group is introduced via Friedel-Crafts acylation, using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Ethyl Chain: The ethyl chain is added through a nucleophilic substitution reaction, often using an alkyl halide and a strong base.

    Formation of the Urea Linkage: The final step involves the reaction of the intermediate with 4-methoxybenzyl isocyanate to form the urea linkage under mild conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the acetyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzyl moiety, using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to each reaction type.

Scientific Research Applications

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea has been explored for various scientific research applications:

    Chemistry: The compound is studied for its potential as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.

    Biology: Research has investigated its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Preliminary studies suggest potential therapeutic applications, including anti-inflammatory and anticancer properties, though further research is needed to validate these findings.

    Industry: The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity.

    Modulation of Receptors: The compound may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

    Interference with DNA/RNA: It may bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea can be compared with other similar compounds, such as:

    Thiophene Derivatives: Compounds like 2-acetylthiophene and 3-acetylthiophene share the thiophene ring structure but differ in their functional groups and overall reactivity.

    Urea Derivatives: Compounds such as N,N’-dimethylurea and N,N’-diethylurea have similar urea linkages but lack the complex substituents found in this compound.

    Methoxybenzyl Compounds: Compounds like 4-methoxybenzyl alcohol and 4-methoxybenzyl chloride share the methoxybenzyl moiety but differ in their overall structure and reactivity.

The uniqueness of this compound lies in its combination of these diverse functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(5-acetylthiophen-2-yl)ethyl]-3-[(4-methoxyphenyl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-12(20)16-8-7-15(23-16)9-10-18-17(21)19-11-13-3-5-14(22-2)6-4-13/h3-8H,9-11H2,1-2H3,(H2,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJFIXZIPVRMPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)NCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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